Cas no 168551-49-3 (2-(phenoxymethyl)benzaldehyde)

2-(Phenoxymethyl)benzaldehyde is a versatile aromatic aldehyde characterized by the presence of a phenoxymethyl substituent at the ortho position of the benzaldehyde ring. This structural feature enhances its reactivity in organic synthesis, particularly in the formation of heterocyclic compounds and as an intermediate in pharmaceutical and agrochemical applications. The compound exhibits favorable stability under standard conditions, facilitating handling and storage. Its distinct electronic properties, influenced by the ether linkage, make it a valuable building block for nucleophilic and electrophilic reactions. The product is typically supplied in high purity, ensuring consistent performance in research and industrial processes.
2-(phenoxymethyl)benzaldehyde structure
2-(phenoxymethyl)benzaldehyde structure
Product Name:2-(phenoxymethyl)benzaldehyde
CAS No:168551-49-3
MF:C14H12O2
MW:212.243884086609
MDL:MFCD08690310
CID:133664
PubChem ID:18525893
Update Time:2025-06-09

2-(phenoxymethyl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde,2-(phenoxymethyl)-
    • 2-(Phenoxymethyl)benzaldehyde
    • AG-E-17858
    • CC58504
    • CTK4D3026
    • SBB094656
    • 2-(PHENOXYMETHYL)BENZALDEHYDE 97
    • DTXSID90594645
    • CS-0156069
    • 168551-49-3
    • FT-0750514
    • MFCD08690310
    • SCHEMBL1200712
    • D83304
    • Benzaldehyde, 2-(phenoxymethyl)-
    • BS-16004
    • AKOS015908869
    • 2-(Phenoxymethyl)benzaldehyde 97%
    • DB-064689
    • 2-(phenoxymethyl)benzaldehyde
    • MDL: MFCD08690310
    • Inchi: 1S/C14H12O2/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h1-10H,11H2
    • InChI Key: XVWHVOIBWUNRKQ-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1)CC1C=CC=CC=1C=O

Computed Properties

  • Exact Mass: 212.08400
  • Monoisotopic Mass: 212.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.142
  • Boiling Point: 180 °C
  • Flash Point: 158.7°C
  • Refractive Index: 1.607
  • PSA: 26.30000
  • LogP: 3.07810

2-(phenoxymethyl)benzaldehyde Security Information

2-(phenoxymethyl)benzaldehyde Customs Data

  • HS CODE:2912499000
  • Customs Data:

    China Customs Code:

    2912499000

    Overview:

    2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

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2-(phenoxymethyl)benzaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:168551-49-3)2-(phenoxymethyl)benzaldehyde
Order Number:A1070414
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:44
Price ($):3245.0
Email:sales@amadischem.com

Additional information on 2-(phenoxymethyl)benzaldehyde

2-(Phenoxymethyl)benzaldehyde: A Comprehensive Overview

2-(Phenoxymethyl)benzaldehyde, also known by its CAS number CAS No. 168551-49-3, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique structure and versatile properties, has garnered attention due to its potential applications in drug development, as well as its role in various chemical reactions. In this article, we will delve into the structural features, chemical properties, synthesis methods, and recent advancements in research related to 2-(phenoxymethyl)benzaldehyde.

The molecular structure of 2-(phenoxymethyl)benzaldehyde consists of a benzaldehyde moiety attached to a phenoxymethyl group. This arrangement imparts the compound with a combination of aromaticity and aliphatic characteristics, making it a valuable substrate for further functionalization. The compound's structure allows for diverse reactivity, enabling its use in a wide range of chemical transformations. Recent studies have highlighted its potential as a building block for the synthesis of bioactive molecules, particularly in the context of drug discovery.

From a chemical standpoint, 2-(phenoxymethyl)benzaldehyde exhibits interesting properties that make it suitable for various applications. Its solubility in organic solvents and its ability to undergo nucleophilic addition reactions have been extensively explored. Moreover, the compound's stability under certain reaction conditions has been validated through recent experiments, underscoring its reliability as a reagent in organic synthesis.

The synthesis of 2-(phenoxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the coupling reaction between phenol derivatives and benzaldehyde precursors under specific catalytic conditions. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing side reactions and improving yield. Another method entails the oxidation of suitable alcohols or aldehydes, leveraging modern oxidation techniques such as enzymatic catalysis or transition metal-mediated processes.

In terms of applications, 2-(phenoxymethyl)benzaldehyde has found utility in the pharmaceutical industry as an intermediate for drug candidates. Its role in the construction of complex molecular frameworks has been pivotal in developing novel therapeutic agents. For instance, researchers have employed this compound as a key intermediate in the synthesis of anti-tumor agents and anti-inflammatory drugs. The compound's ability to participate in cross-coupling reactions has further expanded its applicability in medicinal chemistry.

Beyond pharmaceuticals, 2-(phenoxymethyl)benzaldehyde has also been explored for its potential in materials science. Its incorporation into polymer systems has shown promise in enhancing material properties such as thermal stability and mechanical strength. Recent studies have focused on its use as a monomer in the synthesis of advanced polymers with tailored functionalities.

The environmental impact of 2-(phenoxymethyl)benzaldehyde is another area that has attracted scientific interest. Researchers have investigated its biodegradability and toxicity profiles to assess its safety for industrial and commercial use. Findings indicate that under certain conditions, the compound can undergo microbial degradation, reducing its environmental footprint.

In conclusion, 2-(phenoxymethyl)benzaldehyde, with its unique structural features and versatile chemical properties, continues to be a subject of intense research across multiple disciplines. Its role as an intermediate in drug development and materials science underscores its significance in modern chemistry. As ongoing studies uncover new insights into its potential applications and mechanisms of action, this compound is poised to contribute even more significantly to scientific advancements.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:168551-49-3)2-(phenoxymethyl)benzaldehyde
A1070414
Purity:99%
Quantity:25g
Price ($):3245.0
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